molecular formula C12H18FN B13256227 [1-(2-Fluorophenyl)ethyl](2-methylpropyl)amine

[1-(2-Fluorophenyl)ethyl](2-methylpropyl)amine

Cat. No.: B13256227
M. Wt: 195.28 g/mol
InChI Key: DELBFUKAYZWSCM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylamine is a fluorinated secondary amine characterized by a 2-fluorophenyl group attached to an ethyl chain and a branched 2-methylpropyl (isobutyl) amine substituent. Its molecular formula is C₁₂H₁₇FN, with a molecular weight of 194.27 g/mol.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3

InChI Key

DELBFUKAYZWSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 1-(2-Fluorophenyl)ethanone

A key intermediate in the synthesis is 1-(2-fluorophenyl)ethanone, which undergoes enantioselective hydrogenation to produce (S)-1-(2-fluorophenyl)ethanol. This step is critical for introducing chirality and setting the stage for further amination.

  • Catalysts used include ruthenium complexes such as RuBr2(S,S)-2,4-bis(diphenylphosphino)pentane and RuBr2(S,S)-xylskewphos.
  • Reaction conditions typically involve ethanol or isopropanol as solvents, hydrogen pressure ranging from 1 to 10 atm, temperatures between 20-80°C, and inert atmospheres.
  • Yields reach up to 100%, with enantiomeric excess (ee) values ranging from 88% to 99%, depending on the catalyst and conditions.
  • Reaction times vary from 3 to 48 hours.
Catalyst Complex Solvent Temperature (°C) Pressure (atm) Time (h) Yield (%) Enantiomeric Excess (ee %)
RuBr2(S,S)-xylskewphos Ethanol 40 10 19 100 88
RuBr2[(S,S)-DPENDS] Water/PEG-400 30 50 3 High Not specified
Ru3(CO)12 + chiral ligand Isopropanol 80 Atmospheric 48 High Not specified
[Cp*RhCl2]2 + ligand 5d Water 20 Atmospheric 5 High Not specified

These catalytic systems demonstrate high selectivity and efficiency for the asymmetric reduction of ketones to chiral alcohols, which are precursors for amination.

Reductive Amination to Form Secondary Amine

Following the formation of chiral alcohols or aldehydes, reductive amination is employed to introduce the 2-methylpropyl amine group:

  • Transition-metal catalysis (e.g., Rhodium, Ruthenium, Copper) is used to facilitate hydroaminomethylation or hydrocupration followed by imine addition.
  • Ligands such as axially chiral biphosphines improve enantioselectivity.
  • Mild reaction conditions (room temperature to 60°C) and low catalyst loadings contribute to high yields and selectivity.
  • Continuous flow reactors enhance process control and scalability.

Recent literature highlights the use of catalytic Ru and Rh complexes with specialized ligands achieving excellent selectivities (up to >99:1 linear amine selectivity) and yields for the synthesis of phenethylamine derivatives structurally analogous to 1-(2-Fluorophenyl)ethylamine.

Enzymatic and Microbiological Reduction Alternatives

Biocatalytic methods have been explored as green alternatives for the asymmetric reduction of ketones to chiral alcohol intermediates:

  • Immobilized microbial cells (e.g., Candida laurentii EBK-19) catalyze the reduction of acetophenone derivatives in buffered aqueous media with glucose as a co-substrate.
  • Reaction conditions are mild (pH ~7.5, 35°C) with reaction times of 36 hours.
  • Enzymatic processes provide high enantiomeric excess and are sustainable but may require longer processing times and scale-up considerations.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee %) Notes
Catalytic hydrogenation with RuBr2[(S,S)-xylskewphos] RuBr2[(S,S)-xylskewphos], H2, EtOH 40°C, 10 atm, 19 h 100 88 High optical purity
Catalytic hydrogenation with Ru3(CO)12 + chiral ligand Ru3(CO)12, chiral ligand, IPA 80°C, 48 h High Not specified Schlenk technique
Rhodium-catalyzed reductive amination [Cp*RhCl2]2, ligand 5d, NaHCO2 20°C, 5 h High Not specified Green chemistry approach
Enzymatic reduction Immobilized C. laurentii, glucose, tris buffer 35°C, pH 7.5, 36 h High High Sustainable, mild conditions

Research Findings and Analysis

  • Transition-metal catalysis remains the most efficient and selective approach for the preparation of 1-(2-Fluorophenyl)ethylamine, with ruthenium and rhodium complexes leading in performance.
  • The choice of ligands and reaction conditions critically influences enantioselectivity and yield.
  • Continuous flow processes and automated reactors improve reproducibility and scalability for industrial synthesis.
  • Enzymatic methods offer environmentally friendly alternatives but may require optimization for industrial throughput.
  • The fluorinated aromatic ring influences the chemical reactivity and biological activity of the compound, necessitating precise control during synthesis to maintain functional integrity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Fluorophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)ethylamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
1-(2-Fluorophenyl)ethylamine C₁₂H₁₇FN 194.27 2-Fluorophenyl, isobutyl amine Not directly studied in vitro/in vivo
1-(2-Methylphenyl)ethylamine C₁₃H₂₁N 191.32 2-Methylphenyl, isobutyl amine No reported bioactivity
[1-(4-Chlorophenyl)-2-methylpropyl]methylamine·HCl C₁₁H₁₇ClN·HCl 226.75 4-Chlorophenyl, methyl-isobutyl amine Potential CNS activity
(2-Ethylhexyl)[1-(2-fluorophenyl)ethyl]amine C₁₆H₂₆FN 251.38 2-Fluorophenyl, ethylhexyl amine Higher lipophilicity
1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine C₁₁H₁₄FN₂ 192.24 2-Fluorophenyl, pyrrolidine Possible dopamine receptor affinity
Key Observations:
  • Electron-Withdrawing Groups: The 2-fluorophenyl group (present in the target compound and ) increases polarity compared to non-fluorinated analogs like 1-(2-methylphenyl)ethylamine .
  • Branching Effects : The isobutyl group in the target compound and may enhance metabolic stability compared to linear chains (e.g., ethylhexyl in ).

Biological Activity

1-(2-Fluorophenyl)ethylamine is an organic compound belonging to the class of amines, characterized by a fluorinated phenyl group and an ethylamine backbone. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, synthesis, and related studies.

Structural Characteristics

The molecular structure of 1-(2-Fluorophenyl)ethylamine can influence its pharmacological properties significantly. The presence of the fluorine atom in the phenyl ring affects the compound's electronic properties, which may enhance its interaction with biological targets. The compound can be synthesized through various methods, including:

  • Alkylation reactions : Utilizing appropriate alkyl halides.
  • Reduction processes : Converting corresponding ketones or imines to amines.

Pharmacological Properties

The biological activity of 1-(2-Fluorophenyl)ethylamine is primarily linked to its interaction with neurotransmitter systems and other cellular pathways. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Antidepressant activity : Compounds with similar amine structures often exhibit mood-enhancing properties.
  • Neuroprotective effects : Some analogs have shown potential in protecting neuronal cells from damage.
  • Stimulant effects : Certain derivatives are known to act as stimulants, enhancing cognitive function and alertness.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities based on substituent modifications:

Compound NameStructure FeaturesBiological Activity
1-(3-Fluorophenyl)ethanamineSimilar fluorinated phenyl groupPotential antidepressant activity
1-(4-Methoxyphenyl)ethanamineMethoxy substitution on phenylNeuroprotective properties
1-(2-Chlorophenyl)ethanamineChlorinated phenyl groupAnticancer activity
1-(Phenyl)propan-2-amineUnsubstituted phenyl groupGeneral stimulant effects

Research indicates that 1-(2-Fluorophenyl)ethylamine may interact with various receptors and enzymes within the body. For instance:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that related compounds can act as positive allosteric modulators of α7 nAChRs, potentially restoring impaired sensory gating and cognitive functions .
  • GABA Receptors : Some derivatives demonstrate inhibition of GABA receptor binding, indicating potential anxiolytic effects .

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to 1-(2-Fluorophenyl)ethylamine:

  • Phospholipidosis Assays : A study modified a phospholipidosis assay to evaluate drug-induced lysosomal phospholipase A2 inhibition. Results indicated that structural modifications could predict phospholipid accumulation in cells, linking back to potential toxicity profiles for similar compounds .
  • Neuroinflammation Imaging : Research on radioligands for neuroinflammation highlighted fluorinated compounds' efficacy in imaging techniques, suggesting that 1-(2-Fluorophenyl)ethylamine could also play a role in neuroinflammatory conditions due to its structural characteristics .

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